Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is a complex organic compound that belongs to the category of esters. This compound is characterized by a methyl ester functional group attached to a propanoate backbone, which is further substituted with a tert-butyl group and a hydroxy-5-methylphenyl moiety. Its structure suggests potential applications in various fields, including pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions involving starting materials that include phenolic compounds and carboxylic acids. Due to its structural features, it may be derived from naturally occurring substances or synthesized in laboratory settings for specific applications.
Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can be classified as:
The synthesis of methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can be achieved through several approaches:
The molecular structure of methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate features:
Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate can undergo various chemical reactions:
The mechanism of action for methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate primarily involves its interactions as an ester in biological systems:
Research into similar compounds suggests potential anti-inflammatory or antimicrobial effects due to their structural characteristics.
Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate has potential applications in various scientific fields:
The propanoate backbone is primarily constructed through Michael addition reactions between phenolic precursors and acrylate derivatives. As demonstrated in patent CN103664612A, 2,6-di-tert-butylphenol undergoes direct addition with methyl acrylate under sodium methoxide catalysis (0.1–0.2 equivalents relative to phenol), yielding the target compound via H-1,5 migration. This one-pot method operates at 80–120°C and achieves 79.9% yield at pilot scale [1]. Alternative esterification routes involve in situ transesterification of pre-formed propanoic acids, though this requires additional purification steps. The Michael addition route remains industrially dominant due to its atom economy and minimal protection/deprotection requirements.
Table 1: Esterification Method Comparison
Method | Catalyst | Temperature Range | Reaction Time | Reported Yield |
---|---|---|---|---|
Michael Addition | Sodium Methoxide | 80–120°C | 4–5 hours | 79.9% [1] |
Acid-Catalyzed Esterification | H₂SO₄ (not detailed) | 60–80°C | 6–8 hours | ~70% [8] |
Transesterification | Metal Alkoxides | 100–140°C | 10–12 hours | Data Limited [7] |
The tert-butyl group’s steric bulk necessitates specialized substitution tactics. Industrially, Friedel-Crafts alkylation of m-cresol derivatives with isobutylene is preferred prior to propanoate chain installation, avoiding electrophilic deactivation of the aromatic ring. Patent CN1733691A confirms this sequence prevents unwanted ortho-substitution by the propanoate group. The tert-butylation requires acid catalysts (e.g., AlCl₃) at 50–80°C, with careful exclusion of moisture to suppress carbocation hydrolysis. Post-alkylation, the phenolic —OH group remains available for subsequent Michael addition, ensuring regioselectivity toward the 3,5-di-substituted product [8] [9].
Alkali metal alkoxides, particularly sodium methoxide (0.05–0.1 eq.), are optimal for Michael additions, outperforming alternatives like NaOH or K₂CO₃. Sodium methoxide generates methanol in situ, which is continuously removed (80–90°C under 4–6.6 kPa vacuum) to shift equilibrium toward product formation [1]. For Friedel-Crafts tert-butylation, Lewis acids (AlCl₃, BF₃) provide higher regioselectivity than Brønsted acids. Crucially, catalytic loadings must be minimized (≤5 mol%) to reduce salt waste during downstream neutralization—a key economic consideration. Post-reaction, acetic acid quenches residual catalyst (targeting pH 5–6) to prevent ester hydrolysis [1] [8].
Solvent choice critically influences reaction rates and purity:
Kinetic studies reveal reaction order dependence: Michael addition is first-order in phenol and methyl acrylate below 80°C but becomes zero-order in acrylate at higher concentrations. Optimal acrylate/phenol molar ratios range from 0.5:1 to 1:1—excess acrylate promotes diester formation [1] [8].
Table 2: Solvent Performance in Industrial Synthesis
Solvent Type | Reaction Phase | Temperature | Advantages | Limitations |
---|---|---|---|---|
Methanol (85%) | Crystallization | <0°C | High crystal purity (>98.5%) | Low solubility at 25°C [1] |
Toluene | Friedel-Crafts | 80–110°C | Azeotropic water removal | Requires neutralization [8] |
Solvent-Free | Michael Addition | 100–120°C | Reduced waste | High viscosity [8] |
Key industrial bottlenecks include:
Table 3: Scalability Parameters and Optimization Strategies
Challenge | Pilot-Scale Observation | Industrial Mitigation Strategy |
---|---|---|
Exotherm Control | ΔT = 25°C during acrylate addition | Segmented addition with coolant backup |
Crystallization | Oiling-out below 10°C | Seeding + controlled cooling (0.5°C/min) |
Sodium Acetate Removal | 5–8% yield loss in mother liquor | Hot filtration before crystallization |
Catalyst Cost | 0.15 eq. sodium methoxide | Alternative catalysts (e.g., CaO) under study [8] |
Comprehensive Compound Nomenclature
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